

Theoretical vs. experimental mass of Hypoxanthine-15N4

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Compound of Interest

Compound Name: Hypoxanthine-15N4

Cat. No.: B12404558

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An In-Depth Technical Guide to the Theoretical and Experimental Mass of Hypoxanthine-15N4

For researchers, scientists, and professionals in drug development, precise understanding and verification of molecular masses are critical, particularly when working with isotopically labeled compounds. **Hypoxanthine-15N4**, a stable isotope-labeled version of the naturally occurring purine derivative hypoxanthine, serves as an essential tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This guide provides a detailed comparison of the theoretical and experimental mass of **Hypoxanthine-15N4**, outlines a typical experimental protocol for mass verification, and illustrates relevant biochemical and analytical workflows.

Data Presentation: A Comparative Analysis of Mass

The distinction between the theoretical and experimental mass of a molecule is fundamental. The theoretical mass is calculated from the atomic masses of the constituent isotopes, while the experimental mass is determined through analytical techniques, most commonly mass spectrometry. For **Hypoxanthine-15N4**, all four nitrogen atoms are substituted with the heavy isotope ^{15}N .

The molecular formula for unlabeled hypoxanthine is $\text{C}_5\text{H}_4\text{N}_4\text{O}$.^{[1][2][3]} Its isotopically labeled counterpart, **Hypoxanthine-15N4**, shares the same elemental composition but with a different isotopic constitution. The table below summarizes the calculated theoretical masses and a reported experimental value.

Compound	Molecular Formula	Theoretical Monoisotopic Mass (Da)	Reported Molecular Weight (g/mol)
Hypoxanthine	C ₅ H ₄ N ₄ O	136.0385	136.11
Hypoxanthine-15N ₄	C ₅ H ₄ (¹⁵ N) ₄ O	140.0266	140.09[4]

Note: The theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O) and, in this case, ¹⁵N. The molecular weight represents the weighted average of all naturally occurring isotopes.

Experimental Protocols: Mass Determination by Mass Spectrometry

The experimental mass of **Hypoxanthine-15N₄** is typically verified using high-resolution mass spectrometry (HRMS). This technique provides the necessary accuracy to confirm the isotopic enrichment and purity of the labeled compound. Stable isotope labeling is a powerful method to identify and quantify changes in complex samples.[5]

Objective: To verify the mass and isotopic enrichment of a **Hypoxanthine-15N₄** sample.

1. Sample Preparation:

- Accurately weigh a small amount of the **Hypoxanthine-15N₄** standard.
- Dissolve the standard in a suitable solvent (e.g., DMSO, Methanol, or Water) to a known concentration, typically in the range of 1 µg/mL to 10 µg/mL. The solvent choice depends on the ionization method to be used.
- Perform serial dilutions as necessary to achieve a final concentration appropriate for the sensitivity of the mass spectrometer.

2. Mass Spectrometry Analysis:

- Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
- Ionization: Electrospray ionization (ESI) is a common method for a molecule like hypoxanthine. The sample solution is infused directly into the ESI source or introduced via a

liquid chromatography (LC) system.

- Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule, $[M+H]^+$.
- Mass Range: Set the instrument to scan a mass range that includes the expected m/z (mass-to-charge ratio) of the protonated **Hypoxanthine-15N4** (~141.03).
- Calibration: Ensure the mass spectrometer is properly calibrated using a known standard that covers the mass range of interest. This is crucial for achieving high mass accuracy.

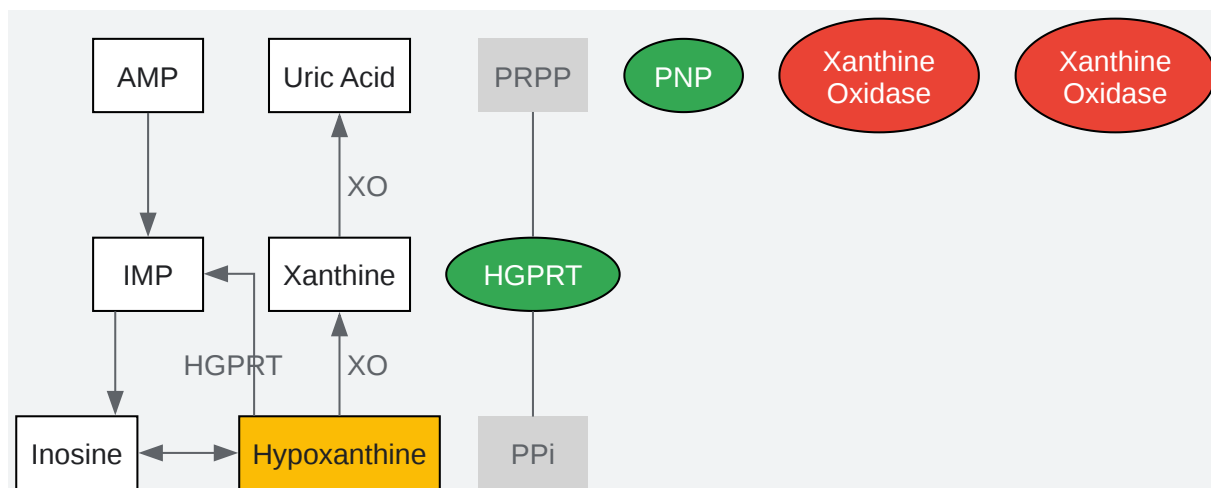
3. Data Analysis and Interpretation:

- Acquire the mass spectrum for the **Hypoxanthine-15N4** sample.
- Identify the peak corresponding to the $[M+H]^+$ ion. The measured m/z should be compared to the theoretical m/z of the protonated molecule (141.0339 Da).
- Assess the isotopic distribution. The spectrum will show a cluster of peaks corresponding to the different isotopologues. For a highly enriched sample, the most intense peak will be the one where all four nitrogens are ^{15}N .
- It is necessary to correct the raw mass spectrometry data to remove contributions from heavy isotopes present at natural abundance (e.g., ^{13}C). This correction allows for an accurate determination of the isotopic abundance of the introduced label.

Mandatory Visualizations

Biochemical Pathway

Hypoxanthine is a key intermediate in purine metabolism. It can be salvaged to form inosine monophosphate (IMP) or catabolized to uric acid. The purine salvage pathway is crucial for nucleotide synthesis in many organisms.

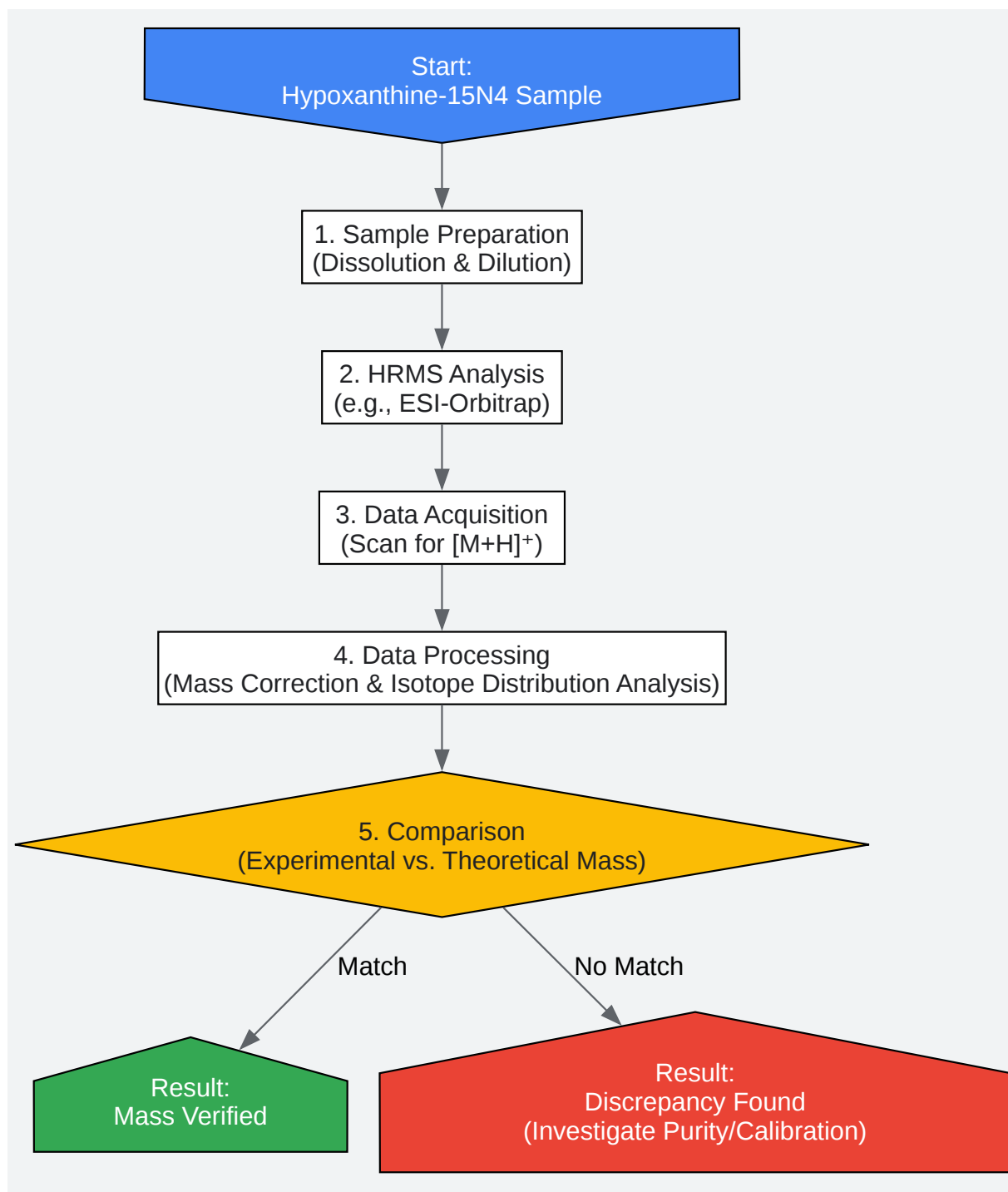


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Caption: Purine salvage and degradation pathway involving Hypoxanthine.

Experimental Workflow

The following diagram illustrates the logical flow for the experimental verification of **Hypoxanthine-15N4**'s mass.



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Caption: Workflow for experimental mass verification of **Hypoxanthine-15N4**.

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